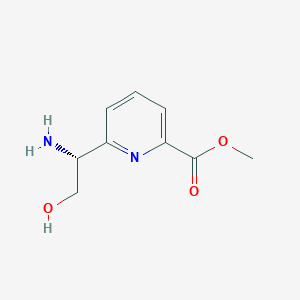
(R)-Methyl 6-(1-amino-2-hydroxyethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a picolinate moiety and an amino alcohol side chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Picolinate Core: The synthesis begins with the formation of the picolinate core, which can be achieved through the reaction of a suitable pyridine derivative with methyl chloroformate under basic conditions.
Introduction of the Amino Alcohol Side Chain: The next step involves the introduction of the amino alcohol side chain. This can be accomplished through a nucleophilic substitution reaction, where the picolinate core reacts with an appropriate amino alcohol derivative.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization can be employed.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The amino alcohol side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The picolinate moiety can be reduced to form dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydropyridine derivatives, and various substituted picolinates.
Aplicaciones Científicas De Investigación
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate involves its interaction with specific molecular targets and pathways. The amino alcohol side chain can form hydrogen bonds with biological molecules, while the picolinate moiety can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 6-(1-amino-2-hydroxyethyl)picolinate: The enantiomer of the compound, which may have different biological activities.
Methyl 6-(1-amino-2-hydroxyethyl)pyridine-2-carboxylate: A structurally similar compound with a different substitution pattern on the pyridine ring.
Ethyl 6-(1-amino-2-hydroxyethyl)picolinate: A similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)8-4-2-3-7(11-8)6(10)5-12/h2-4,6,12H,5,10H2,1H3/t6-/m0/s1 |
Clave InChI |
KNYISGVMEATCNI-LURJTMIESA-N |
SMILES isomérico |
COC(=O)C1=CC=CC(=N1)[C@H](CO)N |
SMILES canónico |
COC(=O)C1=CC=CC(=N1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)


![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
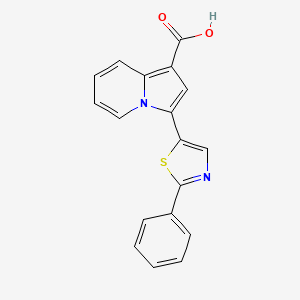
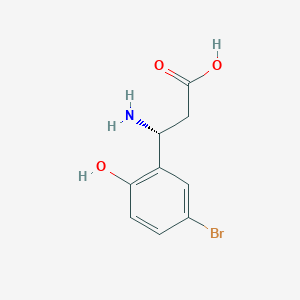
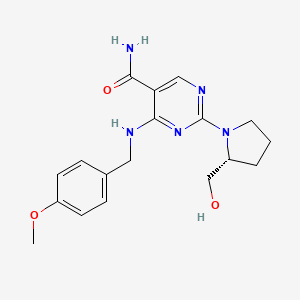


![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15238301.png)
![7-bromo-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15238310.png)

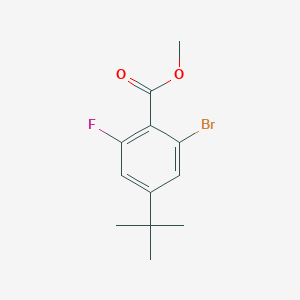
![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
